![molecular formula C14H12BrClO2 B8437401 [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol](/img/structure/B8437401.png)
[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol is an organic compound that features both bromine and chlorine substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 3-chlorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-chlorobenzyl bromide is added to a solution of 5-bromo-2-hydroxybenzaldehyde in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
化学反应分析
Types of Reactions
[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The bromine and chlorine substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-(3-chloro-benzyloxy)-benzaldehyde or 5-bromo-2-(3-chloro-benzyloxy)-benzoic acid.
Reduction: Formation of 5-bromo-2-(3-chloro-benzyloxy)-benzyl alcohol or 5-bromo-2-(3-chloro-benzyloxy)-benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol involves its interaction with specific molecular targets. The presence of bromine and chlorine substituents can influence its binding affinity and specificity towards enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
相似化合物的比较
Similar Compounds
- [5-Bromo-2-(3-chloro-benzyloxy)-benzaldehyde]
- [5-Bromo-2-(3-chloro-benzyloxy)-benzoic acid]
- [5-Bromo-2-(3-chloro-benzyloxy)-benzylamine]
Uniqueness
The unique combination of bromine and chlorine substituents on the benzene ring, along with the hydroxyl group, makes [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol distinct. This combination can result in unique chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C14H12BrClO2 |
|---|---|
分子量 |
327.60 g/mol |
IUPAC 名称 |
[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H12BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-7,17H,8-9H2 |
InChI 键 |
YWLFHFIFPRCGFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-(methylsulfonyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8437321.png)
![2-Bromo-1-(4-methylbenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8437324.png)
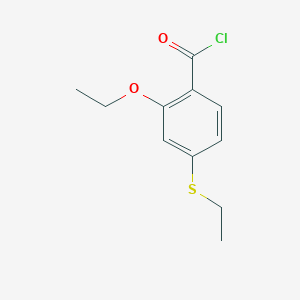
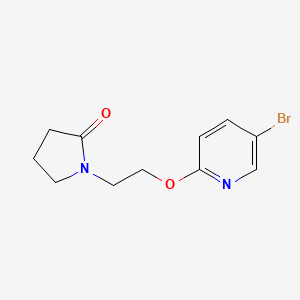

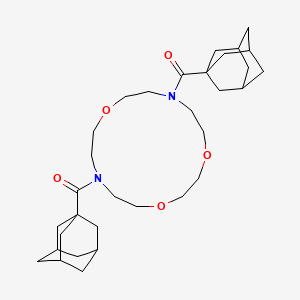
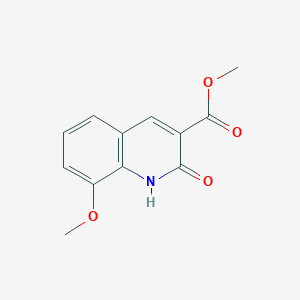
![2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate](/img/structure/B8437362.png)

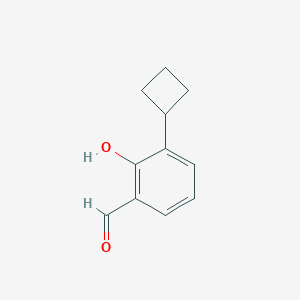
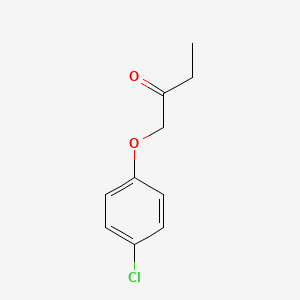
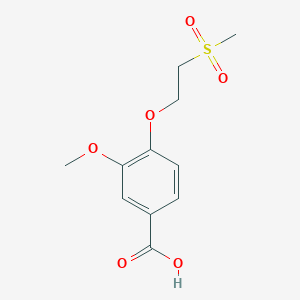
![4-amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B8437414.png)

